![molecular formula C8H8Cl2 B11939966 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene CAS No. 86605-42-7](/img/structure/B11939966.png)
8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diène est un composé organique unique de formule moléculaire C8H8Cl2. Il se caractérise par sa structure bicyclique, qui comprend deux atomes de chlore liés au huitième carbone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diène implique généralement la chloration du bicyclo[5.1.0]octa-2,4-diène. Ce processus peut être réalisé en utilisant du gaz chlore en présence d'un solvant approprié, tel que le tétrachlorure de carbone, sous des conditions de température contrôlées. La réaction est exothermique et nécessite une surveillance attentive pour éviter la surchloration.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diène ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée, ainsi que la mise en œuvre de mesures de sécurité pour manipuler le gaz chlore réactif.
Analyse Des Réactions Chimiques
Types de réactions
Le 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diène subit différents types de réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs nucléophiles.
Réactions d'addition : Les doubles liaisons dans la structure bicyclique peuvent participer à des réactions d'addition avec des électrophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents produits.
Réactifs et conditions courants
Réactifs nucléophiles : Tels que l'hydroxyde de sodium ou le tert-butylate de potassium pour les réactions de substitution.
Électrophiles : Tels que le brome ou le chlorure d'hydrogène pour les réactions d'addition.
Agents oxydants : Tels que le permanganate de potassium pour les réactions d'oxydation.
Agents réducteurs : Tels que l'hydrure de lithium et d'aluminium pour les réactions de réduction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés avec divers groupes fonctionnels, tandis que les réactions d'addition peuvent conduire à la formation de composés bicycliques saturés.
4. Applications de recherche scientifique
Le 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diène a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme matière première pour la synthèse de molécules organiques plus complexes.
Biologie : Ses dérivés sont étudiés pour leur activité biologique potentielle et leurs interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que pharmacophore dans le développement de médicaments.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diène implique son interaction avec diverses cibles moléculaires. Les atomes de chlore et la structure bicyclique lui permettent de participer à des réactions chimiques spécifiques, qui peuvent modifier l'activité des enzymes ou d'autres protéines. Les voies et les cibles exactes dépendent de l'application spécifique et des dérivés utilisés.
Applications De Recherche Scientifique
8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene involves its interaction with various molecular targets. The chlorine atoms and the bicyclic structure allow it to participate in specific chemical reactions, which can modify the activity of enzymes or other proteins. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Composés similaires
Bicyclo[5.1.0]octa-2,4-diène : Le composé parent sans les atomes de chlore.
8-Chlorobicyclo[5.1.0]octa-2,4-diène : Un composé similaire avec un seul atome de chlore.
Dérivés du bicyclo[5.1.0]octa-2,4-diène : Divers dérivés avec différents substituants.
Unicité
Le 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diène est unique en raison de la présence de deux atomes de chlore, qui influencent considérablement sa réactivité et ses applications potentielles. Cette double chloration confère des propriétés chimiques distinctes qui ne sont pas observées dans ses homologues monochlorés ou non chlorés.
Propriétés
Numéro CAS |
86605-42-7 |
|---|---|
Formule moléculaire |
C8H8Cl2 |
Poids moléculaire |
175.05 g/mol |
Nom IUPAC |
8,8-dichlorobicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-4-2-1-3-5-7(6)8/h1-4,6-7H,5H2 |
Clé InChI |
LKESAMUKDSQRSS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC2C1C2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
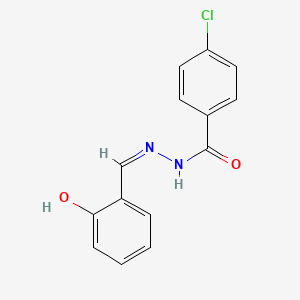
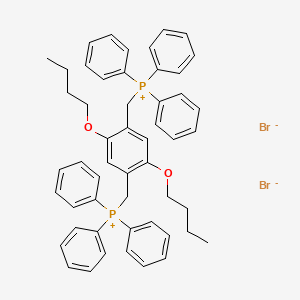
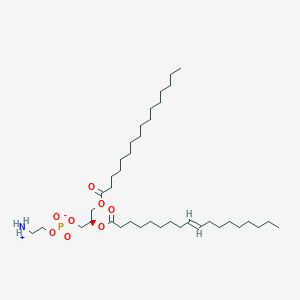
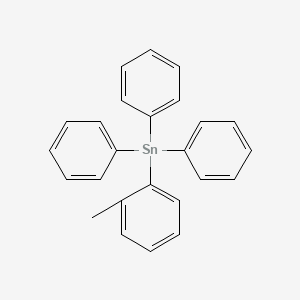
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
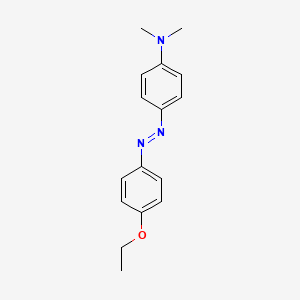
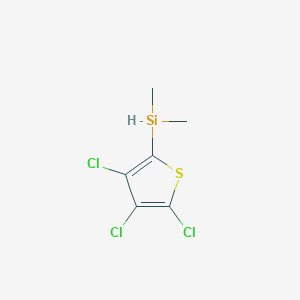

![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)


